molecular formula C5H2Cl3N3O B13130559 2,4,6-Trichloropyrimidine-5-carboxamide

2,4,6-Trichloropyrimidine-5-carboxamide

Cat. No.: B13130559
M. Wt: 226.44 g/mol
InChI Key: FPAFKPPKVNEXJJ-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyrimidine-5-carboxamide is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic nitrogen-containing heterocycles that play a crucial role in various biological processes. This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a carboxamide group at position 5 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropyrimidine-5-carboxamide typically involves the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid at approximately 20°C. This reaction yields 4,5,6-trichloropyrimidine-2-carboxamide with a high yield of 91% . The compound is fully characterized using techniques such as infrared spectroscopy, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloropyrimidine-5-carboxamide undergoes various chemical reactions, including substitution reactions. The chlorine atoms at positions 2, 4, and 6 are reactive sites for nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from the reactions of this compound depend on the nucleophile used. For example, reactions with amines yield substituted pyrimidine derivatives, while reactions with thiols produce thioether derivatives .

Mechanism of Action

The mechanism of action of 2,4,6-Trichloropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and carboxamide group enable it to form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modulation of biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trichloropyrimidine-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. Compared to other similar compounds, it offers a unique combination of chemical properties that make it suitable for specific synthetic and research applications .

Properties

Molecular Formula

C5H2Cl3N3O

Molecular Weight

226.44 g/mol

IUPAC Name

2,4,6-trichloropyrimidine-5-carboxamide

InChI

InChI=1S/C5H2Cl3N3O/c6-2-1(4(9)12)3(7)11-5(8)10-2/h(H2,9,12)

InChI Key

FPAFKPPKVNEXJJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)C(=O)N

Origin of Product

United States

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